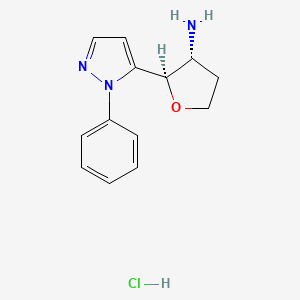

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cyclic nucleotide levels in cells, and inhibition of PDEs can have various physiological effects. Ro 20-1724 has been extensively studied in scientific research for its potential therapeutic applications.

Scientific Research Applications

Kinetic Resolution and Stereochemistry

- The compound exhibits interesting properties in kinetic resolution, as demonstrated in a study where rac-1, a related compound, was acylated enantioselectively, leading to the formation of enantiomerically pure alcohol which forms a helical structure in the solid state (Barz, Herdtweck, & Thiel, 1996).

Coordination Chemistry

- It has been identified in the coordination chemistry with metals like rhodium, forming complexes that were characterized using X-ray crystal structure analysis (Steel, 1991).

Anticancer Applications

- The compound has been explored for its potential in anticancer applications. In one study, a series of amide derivatives of a similar compound showed significant cytotoxic activity against breast cancer cell lines, indicating potential for cancer treatment (Panneerselvam et al., 2022).

Polymer Modification

- It is utilized in polymer modification, as seen in a study where various amine compounds, including a similar compound, were used to modify polyvinyl alcohol/acrylic acid hydrogels, improving their thermal stability and antibacterial activities (Aly & El-Mohdy, 2015).

Antimicrobial and Antifungal Activities

- Various derivatives of similar compounds have been synthesized and tested for antimicrobial and antifungal activities, showing promising results against different strains of bacteria and fungi (Idrees, Kola, & Siddiqui, 2019).

Catalysis

- It is applied in catalytic processes, such as in asymmetric allylic alkylation, demonstrating high enantioselectivities and sensitivities to amino acid appendages (Clark & Landis, 2003).

Fluorescent Properties

- The compound and its complexes exhibit interesting fluorescent properties, which increase in emission intensity and show a bathochromic shift upon solidification, useful for material science applications (Hiscock et al., 2019).

properties

IUPAC Name |

(2R,3R)-2-(2-phenylpyrazol-3-yl)oxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10;/h1-6,8,11,13H,7,9,14H2;1H/t11-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVLDSLRHAFXAM-LOCPCMAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CC=NN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CC=NN2C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2R,3R)-2-(1-phenyl-1H-pyrazol-5-yl)oxolan-3-amine hydrochloride, trans | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3016214.png)

![2-[(1-Methylpiperidin-4-yl)oxy]pyridine](/img/structure/B3016219.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)

![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)